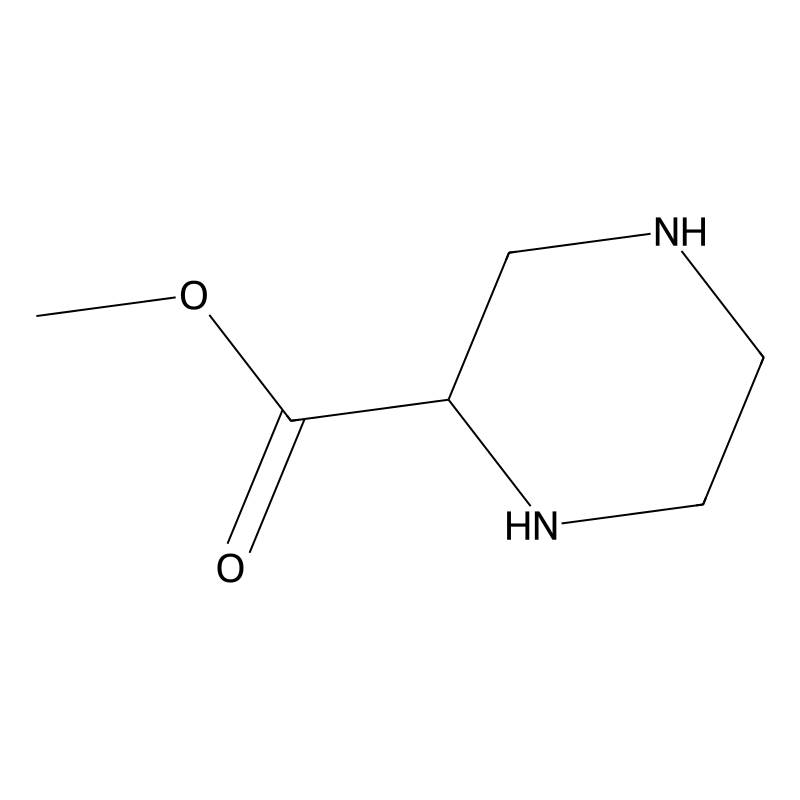Methyl Piperazine-2-carboxylate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Organic Chemistry and Medicinal Chemistry
Research in organic chemistry focuses on the synthesis and properties of MPC and related compounds. This involves studying their reactivity and potential for further chemical modifications. These studies can provide insights into the design and development of new molecules with desired properties.
There is also interest in MPC's potential applications in medicinal chemistry. Scientists investigate MPC's interactions with biological systems to understand its possible therapeutic effects. This research can involve studying how MPC binds to specific molecules or enzymes and its influence on cellular processes .
Material Science
Scientific studies explore the potential use of MPC in material science. Researchers investigate the physical and chemical properties of MPC to determine its suitability for applications such as:
- Components in organic frameworks: These are porous materials with potential applications in gas storage and separation Source: Molport, methyl piperazine-2-carboxylate: .
- Development of new polymers: MPC's chemical structure can be incorporated into polymers to create new materials with specific properties.
Methyl Piperazine-2-carboxylate is an organic compound characterized by the presence of a piperazine ring substituted with a carboxylate group and a methyl ester. Its molecular formula is . The compound features two nitrogen atoms in the piperazine ring, contributing to its basicity and reactivity. Methyl Piperazine-2-carboxylate is of interest due to its potential applications in medicinal chemistry and as a building block in organic synthesis.
- Acylation: The amine groups in the piperazine can react with acyl halides or acid anhydrides, leading to the formation of amides.
- Alkylation: Alkyl halides can react with the amine groups, allowing for the introduction of different alkyl chains into the molecule.
- N-Oxidation: This reaction involves oxidizing agents, producing piperazine N-oxides.
- Coordination Chemistry: The compound can act as a ligand in coordination complexes with metal ions, forming stable complexes that exhibit unique properties .
Methyl Piperazine-2-carboxylate has shown potential biological activity, particularly in the pharmaceutical field. Compounds containing piperazine moieties are often explored for their pharmacological properties, including:
- Antidepressant effects: Some piperazine derivatives have been linked to mood-enhancing properties.
- Antipsychotic activity: Certain analogs have been investigated for their ability to modulate neurotransmitter systems, particularly serotonin and dopamine receptors.
- Antimicrobial properties: Research indicates that piperazine derivatives may exhibit antibacterial and antifungal activities .
Several synthesis methods exist for Methyl Piperazine-2-carboxylate:
- Direct Esterification: The reaction of piperazine-2-carboxylic acid with methanol under acidic conditions can yield Methyl Piperazine-2-carboxylate.
- Carbamate Formation: Reacting piperazine with methyl chloroformate leads to the formation of carbamate derivatives, which can be hydrolyzed to form the desired ester .
- Multi-step Synthesis: More complex synthetic routes involve intermediate compounds that undergo various transformations to yield Methyl Piperazine-2-carboxylate.
Methyl Piperazine-2-carboxylate finds applications in several fields:
- Pharmaceuticals: It serves as a precursor or intermediate in the synthesis of various drugs.
- Chemical Research: The compound is utilized in studies exploring the reactivity and properties of piperazine derivatives.
- Agricultural Chemistry: Some derivatives are being investigated for their potential use as agrochemicals due to their biological activity .
Interaction studies of Methyl Piperazine-2-carboxylate focus on its binding affinity and activity with various biological targets. Research has demonstrated its potential interactions with:
- Receptors: Binding studies indicate that it may interact with serotonin and dopamine receptors, influencing neurotransmission.
- Enzymes: Investigations into enzyme inhibition or activation have shown promise for therapeutic applications.
These studies contribute to understanding how Methyl Piperazine-2-carboxylate may function as a lead compound for drug development .
Methyl Piperazine-2-carboxylate shares structural similarities with other piperazine derivatives. Here are some notable comparisons:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| N-Methylpiperazine | Simple piperazine derivative | Lacks carboxylic acid functionality |
| Piperazine-1,4-dicarboxylic acid | Dicarboxylic derivative | Contains two carboxylic acid groups |
| 1-(4-Methoxyphenyl)piperazine | Substituted piperazine | Aromatic substitution enhances lipophilicity |
| 1-(3-Chlorophenyl)piperazine | Halogenated derivative | Potentially increased biological activity |
Methyl Piperazine-2-carboxylate is unique due to its specific carboxylate structure, which influences its reactivity and biological profile compared to these similar compounds. Its methyl ester group also enhances solubility and bioavailability, making it particularly valuable in drug design .








